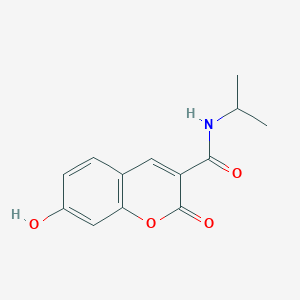![molecular formula C14H15F3N4OS B363556 4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 691371-12-7](/img/structure/B363556.png)
4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The trifluoromethyl group and the hydrosulfide group attached to the triazole ring could potentially give this compound unique properties, but without specific research or data, it’s hard to say what those might be.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a 1,2,4-triazole ring with a trifluoromethyl group, a butoxybenzylidene group, and a hydrosulfide group attached. The exact structure and the positions of these groups on the ring would depend on the specifics of the synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, density, and reactivity. Without specific data or research on this compound, it’s not possible to provide an analysis of its physical and chemical properties.Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data or research, it’s not possible to provide information on the safety and hazards of this compound.
Orientations Futures
The potential applications and future directions for research on this compound would depend on its properties and reactivity. Compounds containing a 1,2,4-triazole ring, a trifluoromethyl group, or a hydrosulfide group have been studied for various applications, including in pharmaceuticals and materials science .
Propriétés
IUPAC Name |
4-[(E)-(2-butoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4OS/c1-2-3-8-22-11-7-5-4-6-10(11)9-18-21-12(14(15,16)17)19-20-13(21)23/h4-7,9H,2-3,8H2,1H3,(H,20,23)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAPSVSPCYYWST-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-butoxybenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Allyloxy)phenyl]-2-(4-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363473.png)
![3-(2-Hydroxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363475.png)

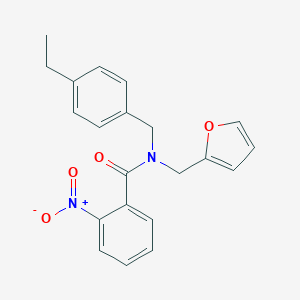
![N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363483.png)
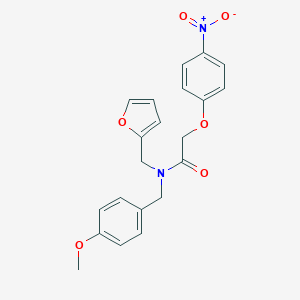
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B363485.png)
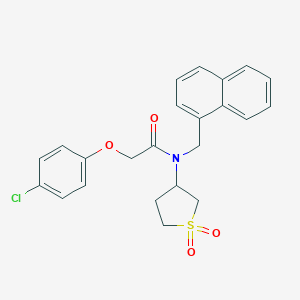
![N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-nitrobenzamide](/img/structure/B363492.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B363494.png)
![4-[(3,4-dichlorobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B363510.png)
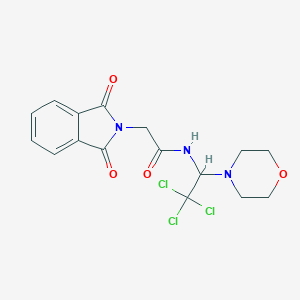
![1-{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B363514.png)
